molecular formula C10H10N2OS2 B14638318 (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one CAS No. 51782-70-8

(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one

Cat. No.: B14638318
CAS No.: 51782-70-8
M. Wt: 238.3 g/mol
InChI Key: SYBIURCWIDMROI-QMMMGPOBSA-N
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Description

(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one typically involves multi-step organic reactions. One common method might include the condensation of a phenyl-substituted amine with a thiocarbonyl compound under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The phenyl group or the sulfur atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the phenyl ring or sulfur atoms.

Scientific Research Applications

Chemistry

In chemistry, (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential therapeutic properties. Compounds with imidazolidinone structures have been studied for their antimicrobial, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinones: Other compounds in this class with different substituents.

    Thioamides: Compounds with similar sulfur-containing functional groups.

    Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic structures.

Uniqueness

(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is unique due to its specific stereochemistry and the presence of both phenyl and sulfur-containing groups. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51782-70-8

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

(5R)-3-phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one

InChI

InChI=1S/C10H10N2OS2/c13-9-8(6-14)11-10(15)12(9)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,11,15)/t8-/m0/s1

InChI Key

SYBIURCWIDMROI-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS

Origin of Product

United States

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